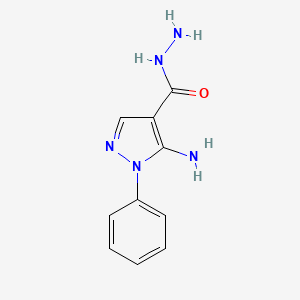

5-amino-1-phenyl-1H-pyrazole-4-carbohydrazide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 603608. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-amino-1-phenylpyrazole-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5O/c11-9-8(10(16)14-12)6-13-15(9)7-4-2-1-3-5-7/h1-6H,11-12H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCNDYIDCXSPGDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)NN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50326606 | |

| Record name | 5-amino-1-phenyl-1H-pyrazole-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50326606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58046-54-1 | |

| Record name | 5-amino-1-phenyl-1H-pyrazole-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50326606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-AMINO-1-PHENYL-1H-PYRAZOLE-4-CARBOHYDRAZIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis Protocol for 5-amino-1-phenyl-1H-pyrazole-4-carbohydrazide: An In-depth Technical Guide

This guide provides a comprehensive overview of the synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carbohydrazide, a molecule of interest in medicinal chemistry and drug development. The protocol is designed for researchers, scientists, and professionals in the field, offering detailed experimental procedures, quantitative data, and a visual representation of the synthetic workflow.

Synthetic Strategy Overview

The synthesis of this compound is typically achieved through a two-step process. The core of this strategy involves the construction of the pyrazole ring system, followed by the functionalization of a carboxylic acid derivative to the desired carbohydrazide.

The key steps are:

-

Step 1: Synthesis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. This intermediate is formed via a cyclocondensation reaction between phenylhydrazine and ethyl (ethoxymethylene)cyanoacetate. This reaction establishes the core pyrazole structure with the necessary substituents at positions 1, 4, and 5.

-

Step 2: Synthesis of this compound. The target compound is obtained by the hydrazinolysis of the ethyl ester intermediate using hydrazine hydrate. This reaction selectively converts the ester functional group into a carbohydrazide.

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting materials, intermediate, and final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Phenylhydrazine | C₆H₈N₂ | 108.14 | 19.5 |

| Ethyl (ethoxymethylene)cyanoacetate | C₈H₁₁NO₃ | 169.18 | 48-51 |

| Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | C₁₂H₁₃N₃O₂ | 231.25 | 103-105 |

| This compound | C₁₀H₁₁N₅O | 217.23 | 178-180 |

Experimental Protocols

Step 1: Synthesis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate

Methodology:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenylhydrazine (0.1 mol, 10.81 g) in absolute ethanol (100 mL).

-

To this solution, add ethyl (ethoxymethylene)cyanoacetate (0.1 mol, 16.92 g) portion-wise over 15 minutes while stirring.

-

After the addition is complete, heat the reaction mixture to reflux and maintain it for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash it with cold ethanol (2 x 20 mL).

-

Recrystallize the crude product from ethanol to obtain pure ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate as a crystalline solid.

-

Dry the purified product in a vacuum oven at 50-60 °C.

Expected Yield: 85-90%

Step 2: Synthesis of this compound

Methodology:

-

In a 100 mL round-bottom flask, suspend ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (0.05 mol, 11.56 g) in ethanol (50 mL).

-

To this suspension, add hydrazine hydrate (99%, 0.15 mol, 7.5 mL) dropwise with constant stirring.

-

Heat the mixture to reflux for 8-10 hours. The reaction progress can be monitored by TLC.

-

After the reaction is complete, cool the mixture in an ice bath. The carbohydrazide product will precipitate.

-

Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any unreacted hydrazine hydrate.

-

Recrystallize the product from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield pure this compound.

-

Dry the final product under vacuum.

Expected Yield: 75-85%

Visualization of the Synthetic Workflow

The following diagram illustrates the two-step synthesis process for this compound.

An In-depth Technical Guide to the ¹H NMR Characterization of 5-amino-1-phenyl-1H-pyrazole-4-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H Nuclear Magnetic Resonance (NMR) characterization of 5-amino-1-phenyl-1H-pyrazole-4-carbohydrazide, a key heterocyclic compound with significant potential in pharmaceutical and agrochemical research. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this guide presents a detailed predicted ¹H NMR data set based on the analysis of structurally analogous compounds. Furthermore, it outlines a plausible synthetic route and standard experimental protocols for its synthesis and subsequent NMR analysis.

Predicted ¹H NMR Data

The predicted ¹H NMR spectral data for this compound is summarized in Table 1. These predictions are derived from established principles of NMR spectroscopy and analysis of reported data for closely related analogues, such as 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference such as tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~9.2 - 9.5 | Singlet | 1H | -C(O)NH- |

| 2 | ~7.8 - 8.0 | Singlet | 1H | C₃-H (pyrazole ring) |

| 3 | ~7.6 - 7.8 | Multiplet | 2H | Phenyl H (ortho) |

| 4 | ~7.4 - 7.6 | Multiplet | 2H | Phenyl H (meta) |

| 5 | ~7.2 - 7.4 | Multiplet | 1H | Phenyl H (para) |

| 6 | ~6.5 - 7.0 | Broad Singlet | 2H | C₅-NH₂ |

| 7 | ~4.3 - 4.6 | Broad Singlet | 2H | -NHNH₂ |

Note: The chemical shifts of protons attached to nitrogen atoms (NH and NH₂) can be highly variable and are dependent on factors such as solvent, concentration, and temperature. These signals may also exhibit broadening due to chemical exchange and quadrupolar effects.

Molecular Structure

Caption: Molecular structure of this compound.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the reaction of ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate with hydrazine hydrate. This method is analogous to synthetic procedures reported for similar carbohydrazide derivatives.

Materials:

-

Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate

-

Hydrazine hydrate (80% solution)

-

Ethanol

-

Distilled water

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

In a round-bottom flask, dissolve ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (1 equivalent) in ethanol.

-

Add an excess of hydrazine hydrate (typically 5-10 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for a period of 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

The product may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Collect the solid product by vacuum filtration and wash with cold ethanol or distilled water.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

-

Dry the purified product under vacuum to obtain this compound as a solid.

¹H NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean NMR tube. DMSO-d₆ is often a good choice for pyrazole derivatives as it can solubilize a wide range of compounds and the labile N-H protons are often more clearly observed.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

-

Cap the NMR tube and ensure the sample is thoroughly mixed.

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Acquire a standard one-dimensional ¹H NMR spectrum. Typical acquisition parameters include:

-

Number of scans: 16-64 (depending on sample concentration)

-

Pulse angle: 30-45 degrees

-

Relaxation delay: 1-5 seconds

-

-

Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign the signals to the respective protons in the molecule.

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the synthesis and characterization of this compound.

Caption: Workflow for Synthesis and ¹H NMR Characterization.

Crystal Structure Analysis of 5-amino-1-phenyl-1H-pyrazole-4-carbohydrazide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of 5-amino-1-phenyl-1H-pyrazole-4-carbohydrazide, a versatile building block in medicinal and agricultural chemistry.[1][2] Due to the absence of publicly available, specific crystallographic data for this compound, this paper presents a detailed analysis of the closely related analogue, 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid , to provide insights into the structural characteristics of this class of compounds. The foundational pyrazole scaffold is of significant interest for the development of novel therapeutic agents, including anti-inflammatory and anti-cancer drugs.[1][3]

Molecular Structure and Crystallographic System

The molecular structure of the analogue, 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid, reveals key conformational features. The dihedral angle between the pyrazole and the phenyl rings is a notable characteristic of this family of molecules. In the case of the methoxyphenyl derivative, this angle is 52.34 (7)°.[4] The crystal system and space group for related pyrazole derivatives vary, but a common packing motif involves the formation of hydrogen-bonded dimers.[4] For instance, 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile crystallizes in the monoclinic space group P 1 21/c 1.[5]

Crystallographic Data

The following table summarizes the crystallographic data for the analogue compound, 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid.[4]

| Parameter | Value |

| Chemical Formula | C₁₁H₁₁N₃O₃ |

| Formula Weight | 233.23 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.9358 (3) |

| b (Å) | 12.0152 (5) |

| c (Å) | 11.5312 (5) |

| α (°) | 90 |

| β (°) | 99.493 (2) |

| γ (°) | 90 |

| Volume (ų) | 1083.84 (8) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.430 |

| Absorption Coefficient (mm⁻¹) | 0.106 |

| F(000) | 488 |

Selected Bond Lengths and Angles

The intramolecular geometry of the pyrazole core and its substituents is critical for understanding its chemical reactivity and biological activity. Below are selected bond lengths and angles for 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid.[4]

| Bond | Length (Å) |

| O1 - C10 | 1.314 (2) |

| O2 - C10 | 1.222 (2) |

| N1 - N2 | 1.372 (2) |

| N1 - C5 | 1.332 (2) |

| N2 - C3 | 1.385 (2) |

| N3 - C3 | 1.353 (2) |

| C3 - C4 | 1.420 (2) |

| C4 - C5 | 1.381 (2) |

| C4 - C10 | 1.464 (2) |

| Angle | Degree (°) |

| O2 - C10 - O1 | 122.99 (15) |

| N2 - N1 - C5 | 112.00 (13) |

| C5 - N1 - C6 | 129.00 (13) |

| N1 - N2 - C3 | 105.73 (12) |

| N3 - C3 - N2 | 120.44 (15) |

| N3 - C3 - C4 | 131.06 (15) |

| N2 - C3 - C4 | 108.50 (14) |

| C5 - C4 - C3 | 105.51 (14) |

| C5 - C4 - C10 | 127.32 (15) |

| C3 - C4 - C10 | 127.17 (15) |

Hydrogen Bonding Geometry

Hydrogen bonds play a crucial role in the crystal packing of these molecules. In the crystal of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid, molecules form inversion dimers via O—H⋯O hydrogen bonds.[4]

| D—H···A | d(D—H) (Å) | d(H···A) (Å) | d(D···A) (Å) | ∠(DHA) (°) |

| O1—H1···O2ⁱ | 0.84 (2) | 1.80 (2) | 2.636 (2) | 176 (3) |

| N3—H3A···O2 | 0.88 | 2.37 | 2.941 (2) | 121 |

| N3—H3B···N1ⁱⁱ | 0.88 | 2.45 | 3.292 (2) | 161 |

Symmetry codes: (i) -x+1, -y+1, -z+1; (ii) x+1/2, -y+1/2, z+1/2

Experimental Protocols

Synthesis of this compound (Proposed)

A plausible synthetic route for the title compound can be adapted from established methods for similar pyrazole derivatives.[6] The synthesis would likely involve a multi-step process starting from commercially available reagents.

Step 1: Synthesis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. Phenylhydrazine and ethyl 2-cyano-3-ethoxyacrylate are refluxed in a suitable solvent such as ethanol. The reaction mixture is then cooled, and the resulting precipitate is filtered, washed, and dried to yield the pyrazole ester.

Step 2: Synthesis of this compound. The synthesized ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate is then refluxed with hydrazine hydrate in an alcoholic solvent. Upon cooling, the carbohydrazide product crystallizes out and can be collected by filtration.

Crystallization and X-ray Diffraction

Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a solution of the purified compound in a suitable solvent, such as dimethylformamide or ethyl acetate.[4][7]

Data collection is typically performed on a diffractometer equipped with a CCD detector using Mo Kα radiation. The structure is then solved by direct methods and refined by full-matrix least-squares on F².

Spectroscopic Characterization

The synthesized compound would be characterized by various spectroscopic techniques to confirm its structure.

-

FT-IR Spectroscopy: The FT-IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the amino and hydrazide groups, the C=O stretching of the carbohydrazide, and the C=N and C=C stretching of the pyrazole ring. For related pyrazole carbohydrazides, the N-H stretching vibrations typically appear in the range of 3300-3500 cm⁻¹, and the C=O stretching is observed around 1680 cm⁻¹.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would provide detailed information about the chemical environment of the protons and carbons in the molecule. The chemical shifts would be consistent with the proposed structure, showing signals for the phenyl, pyrazole, amino, and hydrazide protons.

Potential Applications in Drug Discovery

The this compound core is a valuable scaffold in drug discovery. It serves as a key intermediate for the synthesis of a wide range of biologically active molecules.[1] Derivatives have shown promise as inhibitors of various enzymes and receptors, leading to the development of novel anti-cancer and anti-inflammatory agents.[1][3]

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. uii-api-hub.ueh.edu.vn [uii-api-hub.ueh.edu.vn]

- 4. echemi.com [echemi.com]

- 5. chemimpex.com [chemimpex.com]

- 6. PubChemLite - this compound (C10H11N5O) [pubchemlite.lcsb.uni.lu]

- 7. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Profile of 5-amino-1-phenyl-1H-pyrazole-4-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound 5-amino-1-phenyl-1H-pyrazole-4-carbohydrazide, a molecule of significant interest in pharmaceutical and agrochemical research. Due to its role as a versatile building block in the synthesis of bioactive molecules, including potential anti-inflammatory and anti-cancer agents, a thorough understanding of its structural and spectroscopic properties is essential.[1][2] This document compiles available mass spectrometry and infrared spectroscopy data, outlines relevant experimental protocols, and presents a logical workflow for its synthesis and characterization.

Molecular and Physical Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₁N₅O |

| Molecular Weight | 217.23 g/mol |

| Monoisotopic Mass | 217.09636 Da |

| Melting Point | 186-192 °C |

| Appearance | White needles |

(Data sourced from various chemical suppliers and databases)[1]

Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 218.10364 |

| [M+Na]⁺ | 240.08558 |

| [M-H]⁻ | 216.08908 |

| [M+NH₄]⁺ | 235.13018 |

| [M+K]⁺ | 256.05952 |

| [M]⁺ | 217.09581 |

Table 1: Predicted m/z values for various adducts of this compound. Data is crucial for identifying the molecular ion peak and common adducts in mass spectrometry experiments.[3]

Infrared (IR) Spectroscopy Data

Experimental IR spectra for the title compound are not publicly available. However, based on the known functional groups (amine, phenyl, pyrazole, carbohydrazide) and published data for similar pyrazole derivatives, the expected characteristic infrared absorption bands are summarized below.[4]

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| N-H (Amine & Hydrazide) | 3450 - 3200 | Stretching vibrations, typically multiple bands |

| C-H (Aromatic) | 3100 - 3000 | Stretching vibrations |

| C=O (Amide I) | 1680 - 1630 | Carbonyl stretching of the hydrazide |

| N-H (Amide II) | 1640 - 1550 | N-H bending |

| C=N (Pyrazole ring) | 1600 - 1500 | Ring stretching vibrations |

| C=C (Aromatic) | 1600 - 1450 | Ring stretching vibrations |

| C-N | 1350 - 1200 | Stretching vibrations |

Table 2: Predicted characteristic IR absorption bands for this compound. These values are estimations based on the analysis of its functional groups and spectral data of analogous compounds.

Experimental Protocols

The following are generalized, yet detailed, experimental protocols for obtaining the spectroscopic data for this compound, based on standard laboratory practices for similar compounds.

Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrophotometer is typically used.

-

Sample Preparation : The solid sample is finely ground and mixed with dry potassium bromide (KBr) powder in an approximate 1:100 ratio. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition : The KBr pellet is placed in the sample holder of the FTIR spectrometer. Spectra are typically recorded in the 4000-400 cm⁻¹ range with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum to eliminate interference from atmospheric water and carbon dioxide.

Mass Spectrometry

-

Instrumentation : A high-resolution mass spectrometer (HRMS) equipped with an electrospray ionization (ESI) source is commonly employed for this type of compound.

-

Sample Preparation : A dilute solution of the compound (approximately 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile. The solution should be filtered through a syringe filter (0.22 µm) to remove any particulate matter before introduction into the mass spectrometer.

-

Data Acquisition :

-

The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.

-

The mass spectrometer is operated in both positive and negative ion modes to detect a wide range of possible adducts.

-

A full scan is performed over a mass range that includes the expected molecular weight of the compound (e.g., m/z 100-500).

-

Key parameters such as capillary voltage, cone voltage, and desolvation gas flow are optimized to achieve maximum signal intensity for the analyte.

-

Logical Workflow for Synthesis and Characterization

The synthesis of pyrazole derivatives often follows a multi-step pathway. The following diagram illustrates a general workflow for the synthesis and subsequent characterization of a target pyrazole compound like this compound.

Caption: A generalized workflow for the synthesis and spectroscopic characterization of pyrazole derivatives.

This guide serves as a foundational resource for researchers working with this compound. While experimental data is limited, the provided information on predicted spectroscopic values and standardized protocols offers a strong basis for experimental design and data interpretation.

References

Physical and chemical properties of 5-amino-1-phenyl-1H-pyrazole-4-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 5-amino-1-phenyl-1H-pyrazole-4-carbohydrazide. The information is intended to support research and development efforts in medicinal chemistry and related fields.

Core Chemical and Physical Properties

This compound is a heterocyclic organic compound featuring a pyrazole core. This structural motif is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active molecules.[1][2] The compound's key identifiers and physicochemical properties are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | |

| CAS Number | 58046-54-1 | [3] |

| Molecular Formula | C₁₀H₁₁N₅O | [3][4] |

| Molecular Weight | 217.23 g/mol | [3] |

| Melting Point | 188-190 °C | [3] |

| Density | 1.47 g/cm³ | [3] |

| Exact Mass | 217.09600 Da | [3] |

| Monoisotopic Mass | 217.09636 Da | [4] |

| XLogP3 | 1.73040 | [3] |

| InChIKey | KCNDYIDCXSPGDF-UHFFFAOYSA-N | [4] |

| SMILES | C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)NN)N | [4] |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves a two-step process: the initial formation of the pyrazole core followed by the conversion of a carboxylate ester to the desired carbohydrazide.

Protocol 1: Synthesis of the Pyrazole Core

The pyrazole ring is commonly synthesized via a multi-component reaction. A general, catalyst-free approach involves the condensation of an aromatic aldehyde, a compound with an active methylene group (like malononitrile), and a hydrazine derivative (phenylhydrazine in this case).[5][6]

Materials:

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Malononitrile

-

Phenylhydrazine

-

Ethanol

-

Water

Procedure:

-

Dissolve equimolar amounts of the aromatic aldehyde, malononitrile, and phenylhydrazine in a suitable solvent system, such as a mixture of ethanol and water.[6]

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, the product often precipitates from the reaction mixture.

-

Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent like ethanol to yield the pure 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile precursor.[5]

Caption: General workflow for the synthesis of the pyrazole core.

Protocol 2: Conversion of Ethyl Ester to Carbohydrazide

The most direct method for preparing the title compound is the reaction of its corresponding ethyl ester, ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate, with hydrazine hydrate. This is a standard transformation for converting esters to hydrazides.

Materials:

-

Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate

-

Hydrazine hydrate (excess)

-

Ethanol

Procedure:

-

Dissolve the ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate in ethanol in a round-bottom flask.

-

Add an excess of hydrazine hydrate to the solution.[7]

-

Heat the reaction mixture to reflux and maintain for 1-2 hours, monitoring the progress by TLC.[7]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The product, this compound, will typically precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with cold ethanol, and dry to obtain the final product. Note: While this is a standard procedure, some substituted pyrazole esters have been reported to be unreactive under these conditions, potentially requiring more forcing conditions or alternative synthetic routes.[8]

Spectroscopic Properties (Expected)

| Spectroscopy | Expected Characteristic Signals |

| FT-IR (KBr, cm⁻¹) | - ~3400-3100: N-H stretching (from amino and hydrazide groups). Multiple bands are expected. - ~3100-3000: Aromatic C-H stretching. - ~1660-1680: C=O stretching (amide I band) from the carbohydrazide.[10] - ~1620-1580: N-H bending and C=N/C=C ring stretching.[10] |

| ¹H NMR (DMSO-d₆, ppm) | - ~9.0-9.5: A broad singlet for the CONH -NH₂ proton. - ~7.2-7.8: Multiplets corresponding to the protons of the phenyl ring. - ~7.5-8.0: A singlet for the C3-H proton of the pyrazole ring. - ~5.0-6.0: A broad singlet for the C5-NH₂ protons. - ~4.0-4.5: A broad singlet for the CONH-NH₂ protons. |

| ¹³C NMR (DMSO-d₆, ppm) | - ~160-170: Carbonyl carbon (C=O) of the carbohydrazide. - ~150-155: C5 carbon of the pyrazole ring (attached to the amino group). - ~140-145: C3 carbon of the pyrazole ring. - ~120-140: Carbons of the phenyl ring. - ~90-100: C4 carbon of the pyrazole ring (attached to the carbohydrazide). |

Biological Activity and Signaling Pathways

The pyrazole scaffold is a key feature in many compounds designed as kinase inhibitors.[11] Specifically, derivatives of 5-amino-1H-pyrazole have been designed and synthesized as potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway.[8] Aberrant activation of the FGFR pathway is implicated in various cancers, making it a critical target for therapeutic development.[12][13]

The FGFR signaling cascade is initiated by the binding of a Fibroblast Growth Factor (FGF) ligand to the receptor, which induces receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain.[12] This phosphorylation event creates docking sites for various signaling proteins, leading to the activation of several downstream pathways crucial for cell proliferation, survival, and differentiation.

Key Downstream Pathways:

-

RAS-MAPK-ERK Pathway: This is a major pathway activated by FGFR, which influences gene expression related to cell proliferation and differentiation.[12]

-

PI3K-AKT Pathway: This pathway is critical for cell survival and growth.

-

JAK-STAT Pathway: This pathway is involved in cell proliferation, differentiation, and apoptosis.

-

PLCγ-PKC Pathway: This pathway regulates calcium signaling and various cellular processes.

Compounds like this compound may act as ATP-competitive inhibitors, binding to the kinase domain of FGFR and preventing the phosphorylation cascade, thereby inhibiting downstream signaling.

Caption: Potential inhibition of the FGFR signaling pathway.

References

- 1. chemimpex.com [chemimpex.com]

- 2. uii-api-hub.ueh.edu.vn [uii-api-hub.ueh.edu.vn]

- 3. echemi.com [echemi.com]

- 4. PubChemLite - this compound (C10H11N5O) [pubchemlite.lcsb.uni.lu]

- 5. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. longdom.org [longdom.org]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. researchgate.net [researchgate.net]

- 13. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]

Navigating the Solubility Frontier: A Technical Guide to 5-amino-1-phenyl-1H-pyrazole-4-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-amino-1-phenyl-1H-pyrazole-4-carbohydrazide is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its pyrazole core is a scaffold found in numerous biologically active molecules, and the presence of amino and carbohydrazide functional groups offers opportunities for diverse chemical modifications and biological interactions. This technical guide provides a comprehensive overview of the solubility profile of this compound, detailed experimental protocols for its solubility determination, and a representative synthesis workflow.

Factors Influencing Solubility

The solubility of this compound is governed by a combination of its molecular structure and the physicochemical properties of the solvent. Understanding these factors is crucial for formulation development, analytical method design, and interpreting biological assay results.

Molecular Structure:

-

Polar Functional Groups: The presence of an amino group (-NH2), a carbohydrazide group (-CONHNH2), and the nitrogen atoms within the pyrazole ring contribute to the molecule's polarity. These groups can participate in hydrogen bonding with polar solvents.

-

Phenyl Group: The nonpolar phenyl group contributes to the molecule's lipophilicity, which can enhance solubility in less polar organic solvents.

-

Crystal Lattice Energy: The arrangement of molecules in the solid state significantly impacts solubility. A high lattice energy, resulting from strong intermolecular forces, will generally lead to lower solubility.

Solvent Properties:

-

Polarity: Polar protic solvents, such as water and alcohols, can act as both hydrogen bond donors and acceptors, potentially leading to favorable interactions with the solute. Polar aprotic solvents, like DMSO and DMF, are also likely to be effective due to their ability to accept hydrogen bonds and their large dipole moments.

-

pH: The amino group on the pyrazole ring is basic and can be protonated at acidic pH. This ionization would increase the polarity of the molecule and is expected to enhance its solubility in aqueous acidic solutions. The carbohydrazide moiety also has basic character.

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of solvents has not been published. The following table is provided as a template for researchers to populate with experimentally determined values.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method |

| Water (pH 7.4) | 25 | Data not available | Data not available | Shake-Flask |

| Phosphate Buffered Saline (PBS) | 25 | Data not available | Data not available | Shake-Flask |

| Methanol | 25 | Data not available | Data not available | Shake-Flask |

| Ethanol | 25 | Data not available | Data not available | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available | Shake-Flask |

| N,N-Dimethylformamide (DMF) | 25 | Data not available | Data not available | Shake-Flask |

| Acetonitrile | 25 | Data not available | Data not available | Shake-Flask |

| Ethyl Acetate | 25 | Data not available | Data not available | Shake-Flask |

Experimental Protocols

To empower researchers to generate the critical solubility data, a detailed experimental protocol based on the well-established shake-flask method is provided below.

Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

1. Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

2. Materials:

-

This compound (solid, high purity)

-

Selected solvents (e.g., Water, PBS, Methanol, Ethanol, DMSO, DMF, Acetonitrile, Ethyl Acetate) of analytical grade

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

3. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The excess solid should be clearly visible.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).

-

Allow the samples to equilibrate for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Filter the aliquot through a syringe filter to remove any undissolved solid particles.

-

-

Quantification:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC-UV.

-

Prepare a calibration curve using standard solutions of known concentrations of the compound.

-

-

Calculation:

-

Calculate the concentration of the compound in the original saturated solution by applying the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for the shake-flask solubility determination method.

Representative Synthesis Pathway

The synthesis of this compound typically involves a multi-step process starting from readily available precursors. A common approach is the cyclization of a hydrazine derivative with a suitable three-carbon component.

Caption: A plausible synthetic route for the target compound.

Conclusion

While direct quantitative solubility data for this compound remains to be published, this technical guide provides a foundational understanding of the factors governing its solubility and a detailed, practical protocol for its experimental determination. The provided visualizations of the experimental workflow and a representative synthesis pathway serve to further aid researchers in their work with this promising compound. The generation of empirical solubility data is a critical next step for the scientific community to fully unlock the therapeutic potential of this and related pyrazole derivatives.

A Technical Guide to the Biological Activity Screening of Novel Pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the methodologies and data interpretation involved in screening novel pyrazole derivatives for various biological activities. Pyrazole-containing compounds are a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] This document outlines detailed experimental protocols for key assays, presents quantitative data in a structured format, and visualizes relevant signaling pathways and experimental workflows to support researchers in drug discovery and development.

Introduction to Pyrazole Derivatives in Drug Discovery

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms.[3] This core structure is a versatile scaffold in medicinal chemistry, allowing for diverse substitutions that can modulate the compound's biological activity.[1] Numerous pyrazole derivatives have been developed and investigated for a variety of therapeutic applications. Their broad spectrum of activity is attributed to their ability to interact with various biological targets, including enzymes and receptors, thereby modulating cellular signaling pathways.[4][5]

Anticancer Activity Screening

A primary focus of pyrazole derivative research is their potential as anticancer agents. These compounds have been shown to target various hallmarks of cancer, including cell proliferation, angiogenesis, and survival pathways.

Quantitative Cytotoxicity Data

The in vitro cytotoxic activity of novel pyrazole derivatives is a key indicator of their potential as anticancer drugs. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of various pyrazole derivatives against several human cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazole Carbaldehyde Derivative 43 | MCF7 (Breast) | 0.25 | [4] |

| Pyrazole-based Hybrid Heteroaromatic 31 | A594 (Lung) | 42.79 | [4] |

| Pyrazole-based Hybrid Heteroaromatic 32 | A594 (Lung) | 55.73 | [4] |

| Indole-linked Pyrazole 33 | HCT116, MCF7, HepG2, A549 | < 23.7 | [4] |

| Indole-linked Pyrazole 34 | HCT116, MCF7, HepG2, A549 | < 23.7 | [4] |

| Fused Pyrazole Derivative 50 | HepG2 | 0.71 | [4] |

| Pyrazole-containing Imide 161a | A-549 | 4.91 | [3] |

| Pyrazole-containing Imide 161b | A-549 | 3.22 | [3] |

| Ferrocene-pyrazole hybrid 47c | HCT-116 | 3.12 | [6] |

| Ferrocene-pyrazole hybrid 47c | PC-3 | 124.40 | [6] |

| Ferrocene-pyrazole hybrid 47c | HL60 | 6.81 | [6] |

| Ferrocene-pyrazole hybrid 47c | SNB19 | 60.44 | [6] |

| Pyrano[2,3-c]pyrazole 50h | 786-0 (Renal) | 9.9 µg/mL | [6] |

| Pyrano[2,3-c]pyrazole 50h | MCF-7 (Breast) | 31.87 µg/mL | [6] |

| Indolo–pyrazole 6c | SK-MEL-28 (Melanoma) | 3.46 | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

96-well flat-bottom sterile plates

-

Selected cancer cell line(s) (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

Novel pyrazole derivatives dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in cell culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (cells treated with the same concentration of DMSO used to dissolve the compounds) and a blank control (medium only). Incubate the plates for a specified exposure time (e.g., 48 or 72 hours).

-

MTT Addition and Incubation: Following the treatment period, add 10 µL of MTT solution to each well. Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization and Absorbance Measurement: Carefully remove the MTT-containing medium without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Data Acquisition and Analysis: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[8][9]

Targeted Signaling Pathways in Cancer

Many pyrazole derivatives exert their anticancer effects by inhibiting key signaling pathways involved in tumor growth and progression.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[10] Inhibition of VEGFR-2 signaling is a major strategy in cancer therapy.

Caption: VEGFR-2 signaling pathway and the inhibitory action of novel pyrazole derivatives.

The PI3K/Akt pathway is a crucial intracellular signaling cascade that promotes cell survival, proliferation, and growth. Its aberrant activation is common in many cancers.[11][12]

Caption: PI3K/Akt signaling pathway and the inhibitory action of novel pyrazole derivatives.

Antimicrobial Activity Screening

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyrazole derivatives have demonstrated promising activity against a range of bacteria and fungi.[13][14]

Quantitative Antimicrobial Data

The antimicrobial efficacy of novel pyrazole derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition in agar diffusion assays.

| Compound/Derivative | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| Pyrazole Derivative 3 | Escherichia coli | - | 0.25 | [15] |

| Pyrazole Derivative 4 | Streptococcus epidermidis | - | 0.25 | [15] |

| Pyrazole Derivative 2 | Aspergillus niger | - | 1 | [15] |

| Hydrazone 21a | Gram-positive & Gram-negative bacteria | - | 62.5-125 | [16] |

| Hydrazone 21a | Candida albicans & Aspergillus niger | - | 2.9-7.8 | [16] |

Experimental Protocols for Antimicrobial Screening

This method is a qualitative or semi-quantitative test to assess the antimicrobial activity of a compound.[6][17]

Materials:

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial or fungal strains

-

Sterile cotton swabs

-

Sterile filter paper discs (6 mm diameter)

-

Novel pyrazole derivatives dissolved in a suitable solvent (e.g., DMSO)

-

Standard antibiotic and antifungal discs (positive controls)

-

Solvent-loaded discs (negative control)

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in sterile saline or broth, adjusted to a 0.5 McFarland turbidity standard.

-

Inoculation of Agar Plates: Dip a sterile cotton swab into the inoculum suspension and streak it evenly over the entire surface of an MHA plate to create a lawn of microbial growth.

-

Application of Discs: Aseptically place sterile filter paper discs impregnated with a known concentration of the pyrazole derivative onto the inoculated agar surface. Also, place positive and negative control discs.

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

-

Measurement and Interpretation: After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

This method is a quantitative assay to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5]

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or other suitable broth

-

Bacterial or fungal strains

-

Novel pyrazole derivatives

-

Standard antimicrobial agents

Procedure:

-

Preparation of Compound Dilutions: Perform serial two-fold dilutions of the pyrazole derivative in the broth medium in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism as described for the disc diffusion method.

-

Inoculation and Incubation: Add the prepared microbial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (microbes with no compound) and a negative control (broth only). Incubate the plate under appropriate conditions.

-

Determination of MIC: After incubation, visually inspect the plate for turbidity (microbial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.

Anti-inflammatory Activity Screening

Chronic inflammation is implicated in a wide range of diseases. Pyrazole derivatives have been investigated for their anti-inflammatory properties, with some acting as inhibitors of key inflammatory mediators.[17][18]

Quantitative Anti-inflammatory Data

The in vivo anti-inflammatory activity of pyrazole derivatives is often assessed using the carrageenan-induced paw edema model in rodents. The percentage of edema inhibition is a measure of the compound's efficacy.

| Compound/Derivative | % Inhibition of Edema (4h) | Reference |

| Trisubstituted pyrazole 2a | 84.39 - 89.57 | [18] |

| Trisubstituted pyrazole 2b | 84.39 - 89.57 | [18] |

| Trisubstituted pyrazole 3a | 84.39 - 89.57 | [18] |

| Trisubstituted pyrazole 6b | 89.57 | [18] |

| Trisubstituted pyrazole 7b | 86.37 | [18] |

| Trisubstituted pyrazole 9b | 84.39 - 89.57 | [18] |

| Indomethacin (Standard) | 72.99 | [18] |

| Celebrex (Standard) | 83.76 | [18] |

Experimental Protocol: Carrageenan-Induced Paw Edema

This is a widely used in vivo model to evaluate the acute anti-inflammatory activity of new compounds.[4][19][20]

Materials:

-

Rodents (rats or mice)

-

Carrageenan solution (1% w/v in saline)

-

Pletysmometer or digital calipers

-

Novel pyrazole derivatives

-

Standard anti-inflammatory drug (e.g., indomethacin)

-

Vehicle (e.g., saline, DMSO solution)

Procedure:

-

Animal Acclimatization and Grouping: Acclimatize the animals to the laboratory conditions and divide them into groups (e.g., control, standard, and test groups).

-

Compound Administration: Administer the pyrazole derivative (test groups), the standard drug (standard group), or the vehicle (control group) orally or intraperitoneally at a predetermined time before carrageenan injection.

-

Induction of Edema: Inject a small volume (e.g., 0.1 mL) of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer or paw thickness with calipers at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: Calculate the increase in paw volume (edema) for each animal at each time point. Determine the percentage of inhibition of edema for the treated groups compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

NF-κB Signaling Pathway in Inflammation

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. Its activation leads to the expression of pro-inflammatory genes.[21][22]

Caption: NF-κB signaling pathway and the inhibitory action of novel pyrazole derivatives.

General Experimental Workflow

The screening of novel compounds typically follows a systematic workflow, starting from initial broad screening to more specific mechanistic studies.

Caption: A general experimental workflow for the screening of novel pyrazole derivatives.

Conclusion

Novel pyrazole derivatives represent a promising and versatile class of compounds with a wide range of potential therapeutic applications. This technical guide provides a foundational framework for researchers engaged in the screening and evaluation of these compounds. By employing standardized experimental protocols, systematically organizing quantitative data, and understanding the underlying biological pathways, the scientific community can more effectively identify and develop new pyrazole-based drugs to address unmet medical needs. Further research focusing on structure-activity relationships, selectivity, and in vivo efficacy will be crucial in translating these promising findings into clinical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. inotiv.com [inotiv.com]

- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 7. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 10. benchchem.com [benchchem.com]

- 11. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. KEGG PATHWAY: map04151 [kegg.jp]

- 13. texaschildrens.org [texaschildrens.org]

- 14. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. commerce.bio-rad.com [commerce.bio-rad.com]

- 16. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. microbenotes.com [microbenotes.com]

- 18. mdpi.com [mdpi.com]

- 19. bio-protocol.org [bio-protocol.org]

- 20. phytopharmajournal.com [phytopharmajournal.com]

- 21. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 22. researchgate.net [researchgate.net]

Unlocking Therapeutic Potential: A Technical Guide to 5-amino-1-phenyl-1H-pyrazole-4-carbohydrazide and its Derivatives

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the therapeutic landscape of 5-amino-1-phenyl-1H-pyrazole-4-carbohydrazide, a versatile chemical scaffold. While this compound primarily serves as a crucial intermediate in the synthesis of bioactive molecules, its derivatives have emerged as potent agents against a range of therapeutic targets, particularly in oncology.[1] This document outlines the key targets, summarizes available quantitative data, provides detailed experimental methodologies, and visualizes the associated signaling pathways and workflows.

Core Scaffold and Therapeutic Applications

This compound is a foundational structure utilized in the development of novel anti-inflammatory and anti-cancer agents.[1] Its unique chemical architecture allows for diverse modifications, leading to the synthesis of compounds with enhanced biological activities. Research has predominantly focused on derivatives of the core pyrazole structure, which have shown significant promise in targeting key pathways involved in disease progression.

Primary Therapeutic Target: Fibroblast Growth Factor Receptors (FGFRs)

The most extensively documented therapeutic targets for derivatives of this compound are the Fibroblast Growth Factor Receptors (FGFRs). Specifically, 5-amino-1-phenyl-1H-pyrazole-4-carboxamide derivatives have been identified as a promising class of kinase inhibitors that target the FGFR signaling pathway.[2] Dysregulation of this pathway, through mechanisms such as gene amplification, mutations, or translocations, is a known driver of tumorigenesis in various solid tumors.[2]

The FGFR Signaling Cascade

The FGFR signaling pathway plays a critical role in cell proliferation, survival, and angiogenesis. Inhibition of FGFRs by pyrazole derivatives can block these downstream events, thereby impeding cancer progression.[2]

Quantitative Data: In Vitro Potency of a Lead Compound

A representative compound from the 5-amino-1-phenyl-1H-pyrazole-4-carboxamide series, designated as 10h , has demonstrated potent and broad-spectrum inhibitory activity against multiple FGFR isoforms and cancer cell lines.

| Target/Cell Line | IC50 (nM) | Cancer Type |

| Biochemical Assays | ||

| FGFR1 | 46 | - |

| FGFR2 | 41 | - |

| FGFR3 | 99 | - |

| FGFR2 V564F Mutant | 62 | - |

| Cell-Based Assays | ||

| NCI-H520 | 19 | Lung Cancer |

| SNU-16 | 59 | Gastric Cancer |

| KATO III | 73 | Gastric Cancer |

| Data sourced from a 2024 study on pan-FGFR covalent inhibitors.[3] |

Experimental Protocols

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Methodology:

-

Preparation: Recombinant human FGFR enzymes are diluted in an appropriate assay buffer. Test compounds are serially diluted in DMSO.

-

Reaction: The kinase, test compound, and a suitable substrate are combined in a microplate well. The reaction is initiated by the addition of ATP.

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specific duration.

-

Detection: The reaction is stopped, and a detection reagent is added to quantify the amount of product formed (e.g., ADP). The signal, often luminescence or fluorescence, is measured using a plate reader.

-

Data Analysis: The percentage of kinase activity inhibition is calculated relative to a control (DMSO vehicle). The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.

Cell Proliferation Assay (Cell-Based Assay)

This assay measures the effect of a compound on the growth of cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cells (e.g., NCI-H520, SNU-16, KATO III) are seeded into 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 72 hours).

-

Viability Assessment: A viability reagent (e.g., CellTiter-Glo®) is added to the wells. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.

-

Data Analysis: The luminescence is measured, and the percentage of cell proliferation inhibition is calculated. The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is then determined.

Other Potential Therapeutic Avenues

While FGFR inhibition is the most clearly defined therapeutic application, the broader pyrazole chemical class has been associated with other biological activities:

-

Anti-inflammatory, Analgesic, and Antipyretic Effects: Certain 1-phenyl-1H-pyrazole derivatives have demonstrated strong anti-inflammatory activity in animal models.[4]

-

TNF-α Inhibition: Novel N-phenylpyrazolyl-N-glycinyl-hydrazone derivatives have been shown to inhibit the production of TNF-α, a key cytokine in inflammation.[5]

-

BRAF(V600E) Inhibition: A series of 5-phenyl-1H-pyrazole derivatives have been evaluated as potential inhibitors of the BRAF(V600E) mutant kinase, a target in melanoma.[6]

-

Monoamine Oxidase-A (MAO-A) Inhibition: A 5-hydrazinyl-4-phenyl-1H-pyrazole derivative has been benchmarked against known MAO-A inhibitors, suggesting potential applications in neurological disorders.[7]

It is important to note that these activities are attributed to various derivatives of the pyrazole scaffold and not directly to this compound itself.

Conclusion

This compound serves as a valuable starting material for the synthesis of pharmacologically active compounds. Its derivatives, particularly the 5-amino-1-phenyl-1H-pyrazole-4-carboxamides, have demonstrated significant potential as anti-cancer agents through the potent inhibition of the FGFR signaling pathway. The quantitative data for lead compounds, such as compound 10h, underscore the promise of this chemical class in oncology drug discovery. Further research into the synthesis and evaluation of new derivatives based on this versatile scaffold is warranted to explore their full therapeutic potential against a range of diseases.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of novel orally active anti-inflammatory N-phenylpyrazolyl-N-glycinyl-hydrazone derivatives that inhibit TNF-α production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of novel 5-phenyl-1H-pyrazole derivatives as potential BRAF(V600E) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

In Silico Prediction of ADMET Properties for Pyrazole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the computational prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties for pyrazole-containing compounds, a critical step in modern drug discovery. Integrating in silico methods early in the development pipeline can significantly reduce costs and timelines by identifying potentially problematic candidates before extensive experimental testing. This document details common computational models, provides protocols for essential experimental validation, and visualizes key workflows and toxicological pathways.

Introduction to Pyrazoles and ADMET in Drug Discovery

The pyrazole nucleus is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. It is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of approved drugs with diverse therapeutic applications, including anti-inflammatory agents like celecoxib, anticoagulants, and anticancer therapies. The unique physicochemical properties of the pyrazole ring contribute to favorable pharmacokinetic and pharmacodynamic profiles.

ADMET properties determine the bioavailability and safety of a drug candidate. Poor ADMET profiles are a major cause of late-stage clinical trial failures. Therefore, early assessment of these properties is paramount. In silico ADMET prediction utilizes computational models to estimate these properties based on the chemical structure of a compound, allowing for the rapid screening of large virtual libraries and the prioritization of compounds for synthesis and experimental testing.

Computational ADMET Prediction: Methodologies

A variety of computational approaches are employed to predict the ADMET properties of pyrazole derivatives. These methods range from empirical models based on existing data to more complex simulations of molecular interactions.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are statistical models that correlate the chemical structure of a compound with its biological activity or a specific physicochemical property. For ADMET prediction, QSAR models are built using a training set of compounds with known experimental ADMET data. These models can then be used to predict the properties of new, untested compounds. Descriptors used in QSAR models can include constitutional, topological, physicochemical, and quantum chemical properties.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of ADMET, docking can be used to predict interactions with metabolic enzymes (e.g., Cytochrome P450s) or transporters (e.g., P-glycoprotein), providing insights into a compound's metabolic fate and potential for drug-drug interactions. It can also be used to predict binding to off-target proteins that may lead to toxicity, such as the hERG potassium channel, which is associated with cardiotoxicity.

Physiologically Based Pharmacokinetic (PBPK) Modeling

PBPK models are mathematical models that simulate the absorption, distribution, metabolism, and excretion of a drug in the body based on a compound's physicochemical properties and physiological parameters of the organism. These models can provide a more holistic view of a compound's pharmacokinetic profile and can be used to predict human pharmacokinetics from preclinical data.

Commonly Used In Silico ADMET Prediction Tools

Several free and commercial software tools are available for in silico ADMET prediction, including:

-

pkCSM: A web server that predicts a wide range of pharmacokinetic and toxicity properties based on a compound's chemical structure.

-

SwissADME: A free web tool that provides predictions for physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.

-

ADMETlab 2.0: A platform that integrates a large number of curated ADMET-related endpoints and provides predictive models.

Data Presentation: In Silico vs. In Vitro ADMET Properties of Pyrazole Derivatives

The following table presents a comparative summary of predicted in silico and experimentally determined (in vitro) ADMET properties for a series of hypothetical pyrazole derivatives. This type of analysis is crucial for validating and refining computational models.

| Compound ID | Structure | Predicted LogP (SwissADME) | Experimental LogP | Predicted Aqueous Solubility (mg/mL) (pkCSM) | Experimental Aqueous Solubility (mg/mL) | Predicted Caco-2 Permeability (logPapp) (pkCSM) | Experimental Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Predicted hERG Inhibition (pkCSM) | Experimental hERG IC₅₀ (µM) |

| PYR-001 | R1=H, R2=Ph | 2.5 | 2.3 | 0.5 | 0.8 | 0.9 | 1.2 | No | > 30 |

| PYR-002 | R1=Cl, R2=Ph | 3.2 | 3.0 | 0.1 | 0.2 | 1.1 | 1.5 | No | > 30 |

| PYR-003 | R1=H, R2=4-F-Ph | 2.7 | 2.6 | 0.4 | 0.6 | 0.95 | 1.3 | No | > 30 |

| PYR-004 | R1=H, R2=4-OMe-Ph | 2.4 | 2.2 | 0.6 | 0.9 | 0.85 | 1.1 | Yes | 5.2 |

Note: The data in this table is illustrative and compiled for educational purposes. For actual research, data should be sourced from peer-reviewed literature with consistent experimental conditions.

Experimental Protocols for ADMET Profiling

Experimental validation is essential to confirm in silico predictions. The following are detailed protocols for key in vitro ADMET assays.

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a compound using the Caco-2 human colon adenocarcinoma cell line, which differentiates into a monolayer of polarized enterocytes.

Methodology:

-

Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

-

Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker such as Lucifer yellow.

-

Permeability Assay:

-

The test compound is added to the apical (A) side of the monolayer (to measure A-to-B permeability, simulating absorption) or the basolateral (B) side (to measure B-to-A permeability, assessing efflux).

-

The plate is incubated at 37°C with gentle shaking.

-

Samples are collected from the receiver compartment at specified time points.

-

-

Quantification: The concentration of the test compound in the collected samples is determined using a suitable analytical method, typically LC-MS/MS.

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration in the donor compartment.

Human Liver Microsomal Stability Assay

Objective: To evaluate the metabolic stability of a compound in the presence of human liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily Cytochrome P450s.

Methodology:

-

Preparation: Human liver microsomes are thawed and diluted in a phosphate buffer. The test compound is added to the microsomal suspension.

-

Reaction Initiation: The metabolic reaction is initiated by the addition of a NADPH-regenerating system. A control incubation without the NADPH-regenerating system is also performed.

-

Incubation: The reaction mixture is incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Termination: The reaction in the aliquots is stopped by adding a cold organic solvent (e.g., acetonitrile), which also precipitates the proteins.

-

Sample Processing and Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.

-

Data Analysis: The percentage of the compound remaining at each time point is plotted against time. The in vitro half-life (t½) and intrinsic clearance (CLint) are then calculated.

Plasma Protein Binding Assay (Equilibrium Dialysis)

Objective: To determine the extent to which a compound binds to plasma proteins, which affects its distribution and availability to reach its target.

Methodology:

-

Apparatus Setup: A rapid equilibrium dialysis (RED) device is used, which consists of a Teflon base plate with wells, each divided into two chambers by a semipermeable membrane.

-

Sample Preparation: The test compound is spiked into plasma (human, rat, etc.).

-

Dialysis: The plasma containing the test compound is added to one chamber, and a phosphate-buffered saline (PBS) solution is added to the other chamber.

-

Incubation: The sealed device is incubated at 37°C on an orbital shaker for a sufficient time to reach equilibrium (typically 4-6 hours).

-

Sample Collection and Analysis: After incubation, aliquots are taken from both the plasma and the buffer chambers. The concentration of the compound in each sample is determined by LC-MS/MS.

-

Data Analysis: The fraction unbound (fu) is calculated as the ratio of the compound concentration in the buffer chamber to the concentration in the plasma chamber.

hERG Patch-Clamp Assay

Objective: To assess the potential of a compound to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel, which can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.

Methodology:

-

Cell Preparation: A cell line stably expressing the hERG channel (e.g., HEK293 cells) is used.

-

Patch-Clamp Recording: The whole-cell patch-clamp technique is employed to record the ionic currents flowing through the hERG channels in a single cell.

-

Compound Application: The test compound is applied to the cell at various concentrations.

-

Data Acquisition: The hERG channel currents are recorded before and after the application of the test compound.

-

Data Analysis: The percentage of inhibition of the hERG current is calculated for each concentration of the test compound. An IC₅₀ value (the concentration at which 50% of the channel activity is inhibited) is determined by fitting the concentration-response data to a suitable equation.

Visualization of Workflows and Pathways

Logical and Experimental Workflows

The following diagrams illustrate the overarching workflow for in silico ADMET prediction and a typical experimental cascade for hit-to-lead optimization.

Caption: In Silico ADMET Prediction and Experimental Validation Workflow.

Signaling and Metabolic Pathways

Understanding the potential toxicological mechanisms of pyrazole compounds is crucial. The following diagrams illustrate the metabolic pathway of a common pyrazole-containing drug, celecoxib, and a neurotoxicity pathway associated with the pyrazole insecticide, fipronil.

Caption: Metabolic Pathway of Celecoxib.

Caption: Neurotoxicity Pathway of Fipronil.

Conclusion

The integration of in silico ADMET prediction into the early stages of drug discovery for pyrazole-containing compounds offers a powerful strategy to de-risk projects and focus resources on the most promising candidates. While computational models provide valuable insights, they are not a replacement for experimental validation. A synergistic approach, where in silico predictions guide experimental design and experimental data is used to refine predictive models, is the most effective path toward the successful development of safe and effective pyrazole-based therapeutics. This guide has provided a foundational understanding of the key computational methods, essential experimental protocols, and relevant biological pathways to aid researchers in this endeavor.

The Expanding Therapeutic Potential of 5-Amino-1-phenyl-1H-pyrazole-4-carbohydrazide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The versatile scaffold of 5-amino-1-phenyl-1H-pyrazole-4-carbohydrazide continues to be a focal point in medicinal chemistry, serving as a robust building block for the synthesis of novel derivatives with a wide spectrum of biological activities.[1][2] This technical guide provides an in-depth overview of recent advancements in the discovery of new derivatives, focusing on their synthesis, biological evaluation, and underlying mechanisms of action. The information presented herein is intended to equip researchers and drug development professionals with a comprehensive understanding of this promising class of compounds.

Synthetic Strategies and Characterization

The synthesis of novel derivatives of this compound is adaptable, allowing for a variety of modifications to enhance biological efficacy. A common synthetic route involves the reaction of a pyrazole-4-carbaldehyde derivative with cyanoacetohydrazide, which can then be further cyclized or modified.[3][4] Another approach involves the reaction of pyrazolo[3,4-d]1,3-oxazin-4(1H)-one derivatives with hydrazine hydrate to yield the desired carbohydrazide.[5] The structural confirmation of these newly synthesized compounds is typically achieved through spectroscopic methods such as IR, 1H-NMR, 13C-NMR, and mass spectrometry.[3][4][6][7][8]

A general workflow for the synthesis and screening of these derivatives is outlined below:

Antimicrobial Activity

Derivatives of this compound have demonstrated significant potential as antimicrobial agents. The introduction of different substituents on the phenyl ring and modifications of the carbohydrazide moiety are crucial in determining the antimicrobial activity profile.[9] For instance, certain hydrazone derivatives have shown remarkable antibacterial and antifungal activities, with minimum inhibitory concentration (MIC) values in some cases being lower than standard drugs like chloramphenicol and clotrimazole.[10]

The antimicrobial screening of newly synthesized compounds typically involves determining the MIC against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.

| Compound Type | Test Organisms | Activity (MIC in µg/mL) | Reference |

| Hydrazone Derivatives | Aspergillus niger, B. subtilis, Klebsiella pneumoniae | 2.9 - 125 | [10] |

| Acetohydrazide Pyrazole Derivatives | E. coli, S. aureus, P. aeruginosa, B. subtilis, S. cerevisiae, C. albicans | Zone of inhibition up to 18 mm | [7] |